2-Naphthaleneacetic acid, phenyl ester
Description
2-Naphthaleneacetic acid, phenyl ester (chemical formula: C₁₈H₁₄O₂; molecular weight: 262.3 g/mol) is an aromatic ester derivative of 2-naphthaleneacetic acid (2-NAA). The compound’s structure combines a naphthalene backbone with an acetic acid moiety esterified to a phenyl group. Applications of 2-NAA derivatives include materials science (e.g., controlled crystallization of vaterite ) and pharmaceuticals (e.g., anti-inflammatory agents ).
Properties
CAS No. |
158535-61-6 |
|---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
phenyl 2-naphthalen-2-ylacetate |
InChI |
InChI=1S/C18H14O2/c19-18(20-17-8-2-1-3-9-17)13-14-10-11-15-6-4-5-7-16(15)12-14/h1-12H,13H2 |
InChI Key |
XELMFXOLCGLVGV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)CC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-naphthaleneacetic acid, phenyl ester with structurally and functionally related esters, emphasizing molecular properties, substituents, and applications:
Key Findings:
Functional Group Impact: Solubility: The 2-amino-2-oxoethyl ester (glycolamide derivative) exhibits higher aqueous solubility (0.034 g/L) than non-polar esters like the phenyl or benzyl derivatives, likely due to hydrogen bonding . Bioactivity: ATB-346’s thiocarbamoyl group enables H₂S release, enhancing anti-inflammatory efficacy while mitigating NSAID-induced ulcers .
Stereochemical Considerations :
- Naproxen methyl ester (S-enantiomer) is pharmacologically active, highlighting the importance of stereochemistry in drug design .
Industrial Applications :
- 2-NAA derivatives influence crystallization pathways in mineral synthesis (e.g., flower-like vaterite formation via charge neutralization) .
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